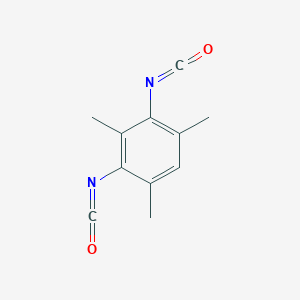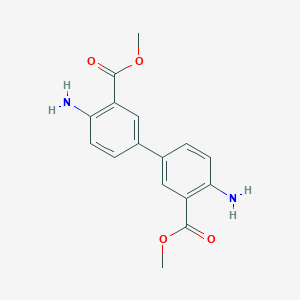
2,4,6-Trimethyl-1,3-phenylene diisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-1,3-phenylene diisocyanate is an organic compound with the molecular formula C11H10N2O2. It is a white crystalline solid that is primarily used as an intermediate in the production of various polymers and coatings. The compound is known for its high reactivity due to the presence of two isocyanate groups, which makes it valuable in industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethyl-1,3-phenylene diisocyanate can be synthesized from 2,4,6-trimethyl-1,3-phenylenediamine through a reaction with di-tert-butyl dicarbonate. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent the isocyanate groups from reacting with moisture .
Industrial Production Methods: In industrial settings, the compound is produced by phosgenation of 2,4,6-trimethyl-1,3-phenylenediamine. This process involves the reaction of the diamine with phosgene gas in the presence of a solvent like toluene. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trimethyl-1,3-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are widely used in foams, elastomers, and coatings.
Substitution Reactions: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used in addition reactions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the polymerization reactions.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-1,3-phenylene diisocyanate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and advanced materials.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is employed in the development of drug delivery systems and medical coatings.
Industry: The compound is extensively used in the production of polyurethanes, which are utilized in foams, adhesives, sealants, and coatings
Wirkmechanismus
The reactivity of 2,4,6-Trimethyl-1,3-phenylene diisocyanate is primarily due to the presence of the isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate, which then rearranges to form the final product. This reactivity makes the compound valuable in the formation of polymers and other materials .
Vergleich Mit ähnlichen Verbindungen
1,3-Diisocyanato-2,4,6-triisopropylbenzene: Similar in structure but with isopropyl groups instead of methyl groups.
2,4-Diisocyanato-1,3,5-trimethylbenzene: Another isomer with similar reactivity but different substitution pattern
Uniqueness: 2,4,6-Trimethyl-1,3-phenylene diisocyanate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other isomers. The presence of three methyl groups enhances its solubility and reactivity, making it particularly useful in the synthesis of specialized polymers and coatings .
Eigenschaften
IUPAC Name |
2,4-diisocyanato-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(13-6-15)9(3)10(7)12-5-14/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVNEGAPNXBADJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369891 |
Source


|
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16959-10-7 |
Source


|
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)





![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)




